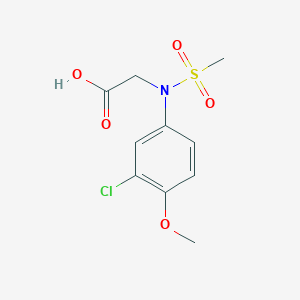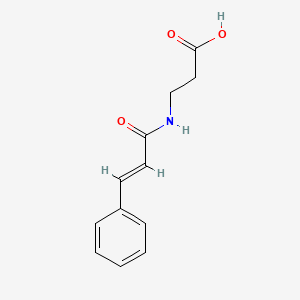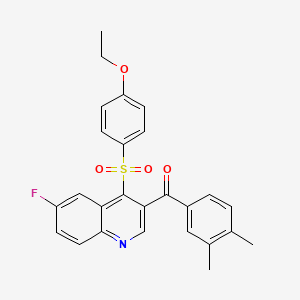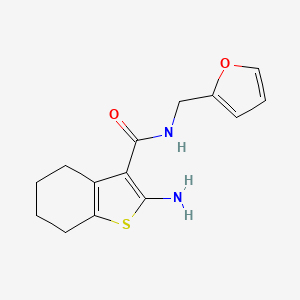
N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine, also known as CGP 48664, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
科学的研究の応用
Herbicide Transport and Environmental Impact
- Glyphosate [N-(phosphonomethyl)-glycine] is a widely used herbicide. Research on its environmental impact, specifically on preferential flow and the transport of strongly sorbed chemicals to groundwater, is crucial. The study highlighted the complexity of herbicide leaching and its dependence on herbicide properties and environmental conditions (Malone et al., 2004).
Chemical Synthesis and Modification
- Arylsulfonylation of amino acid derivatives, such as the methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine, without protecting the phenolic hydroxy group, was explored. This chemical modification is significant for the development of pharmaceuticals and other compounds (Penso et al., 2003).
Bioactive Compound Synthesis
- The synthesis of thieno[2,3-b]pyridinones as cytoprotectants and inhibitors of [3H]glycine binding to NMDA receptors was studied. The research contributes to the development of compounds for potential therapeutic applications (Buchstaller et al., 2006).
Catalytic Asymmetric Synthesis
- Research into the nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters for synthesizing chiral α-aryl glycines sheds light on methods to create bioactive products efficiently. The findings are relevant for pharmaceutical synthesis and the production of drug intermediates (Liu et al., 2020).
Herbicide Development
- The synthesis of 3,6-dichloro-2-hydroxybenzoic acid, an intermediate in the herbicide dicamba, highlights efforts to manage glyphosate-resistant weeds and develop more effective agrochemicals (Walker et al., 2019).
Sewage Treatment Analysis
- Research on the behavior of N-(phenylsulfonyl)-glycine in sewage treatment plants provides insights into the environmental fate of chemicals and the potential for microbial methylation in water treatment processes (Krause & Schöler, 2000).
特性
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-17-9-4-3-7(5-8(9)11)12(6-10(13)14)18(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDKJMWADDKMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2636822.png)
![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)
![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2636824.png)
![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)
![N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2636830.png)

![ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2636832.png)



![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-propylethanediamide](/img/structure/B2636836.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636840.png)
